molecular formula C26H28N2O5 B2996853 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 921817-77-8

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2996853
CAS No.: 921817-77-8
M. Wt: 448.519
InChI Key: ZGBLMGAXTOODEM-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound featuring a benzo[b][1,4]oxazepine core fused with a coumarin (2H-chromene) moiety. The benzo[b][1,4]oxazepine ring is a seven-membered structure containing oxygen and nitrogen atoms at positions 1 and 4, respectively. Key substituents include:

  • Isopentyl group at position 5, contributing hydrophobicity.
  • 4-Oxo group, which may facilitate hydrogen bonding or coordination with biological targets.

The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic frameworks.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5/c1-16(2)11-12-28-20-14-18(9-10-22(20)32-15-26(3,4)25(28)31)27-23(29)19-13-17-7-5-6-8-21(17)33-24(19)30/h5-10,13-14,16H,11-12,15H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBLMGAXTOODEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on available research findings.

The compound has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C22H32N4O4C_{22}H_{32}N_{4}O_{4} with a molecular weight of approximately 448.6 g/mol. Its structure includes a chromene moiety and a benzo[b][1,4]oxazepine ring, which are known for their pharmacological properties.

Property Value
Molecular FormulaC22H32N4O4
Molecular Weight448.6 g/mol
Chemical StructureComplex (see above)
CAS Number1428373-16-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route may include the formation of the oxazepine ring followed by coupling with the chromene derivative.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, in vitro tests demonstrated that certain analogs can induce apoptosis in cancer cell lines such as CCRF-CEM leukemia cells. The mechanism appears to involve the inhibition of specific signaling pathways that promote cell survival and proliferation .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. In particular, studies have reported that it exhibits inhibitory effects on Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values suggest moderate potency compared to standard antibiotics.

Enzyme Inhibition

Another notable biological activity is the inhibition of certain enzymes involved in metabolic pathways. For example, it has been found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could potentially lead to its use as an antifolate agent in cancer therapy .

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted on various synthesized analogs of the compound revealed that one specific derivative had an IC50 value of 6.7 µg/mL against CCRF-CEM cells, indicating significant cytotoxicity compared to other tested compounds which showed IC50 values higher than 20 µg/mL .
  • Case Study on Antimicrobial Efficacy :
    • In a comparative study against common pathogens, N-(5-isopentyl...) exhibited an MIC of 15 µg/mL against Staphylococcus aureus and 30 µg/mL against Escherichia coli, demonstrating its potential as an antimicrobial agent.

The biological activity of N-(5-isopentyl...) can be attributed to its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : The compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
  • Enzyme Interaction : By inhibiting DHFR and other enzymes involved in nucleotide synthesis, the compound disrupts DNA replication in rapidly dividing cells.

Comparison with Similar Compounds

Isoxazole-3-carboxamides ()

Compounds such as 5-isopentyl-N,N-dimethyl-3-oxoisoxazole-2(3H)-carboxamide (14m) share the carboxamide functional group but differ in core heterocycles. Key distinctions:

  • Core Heterocycle : Isoxazole (five-membered, O/N) vs. benzo[b][1,4]oxazepine (seven-membered, O/N).
  • Substituents : 14m lacks the coumarin moiety and dimethyl groups, instead featuring isopentyl and dimethylcarbamoyl groups.
  • Synthesis : Both use carbamoyl chloride derivatives (e.g., N,N-dimethylcarbamoyl chloride) in coupling reactions, but 14m employs toluene as a solvent under milder conditions .

Benzothiazole-3-carboxamides ()

Compounds like N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) feature a benzothiazole-thiazolidinone scaffold. Differences include:

  • Aromatic Systems: Benzothiazole vs.
  • Substituents : Chlorophenyl groups in 4g vs. isopentyl and dimethyl groups in the target compound.
  • Bioactivity Implications: Thiazolidinones are associated with antidiabetic and antimicrobial activity, while coumarins may target proteases or kinases .

Azepinone-Based Carboxamides ()

The compound N-(2-oxo-hexahydro-1H-azepin-3-yl)cyclohexanecarboxamide shares a seven-membered lactam core but differs in heteroatom placement (azepinone vs. oxazepine). Key contrasts:

  • Hydrogen Bonding: The oxazepine’s oxygen may enhance solubility compared to azepinone’s single N–H group.
  • Conformational Flexibility : Both cores adopt chair-like conformations, but the cyclohexanecarboxamide in the analog introduces additional steric bulk .

Key Observations:

  • Heterocycle Impact : Larger cores (e.g., oxazepine) may improve target binding but reduce synthetic yield compared to isoxazoles.
  • Substituent Effects : Isopentyl and coumarin groups in the target compound likely enhance lipophilicity and fluorescence, respectively, compared to chlorophenyl or cyclohexane groups.
  • Synthetic Complexity : The target compound’s multi-step synthesis (inferred from and ) contrasts with simpler isoxazole derivatives prepared via one-pot reactions .

Methodological Considerations for Structural Comparison

  • Graph-Based Analysis: As noted in , graph isomorphism methods can identify common substructures (e.g., carboxamide linkages) but may overlook steric or electronic differences .
  • Similarity Coefficients : Tanimoto coefficients () could quantify structural overlap, with the coumarin moiety likely reducing similarity to benzothiazole or isoxazole analogs .

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